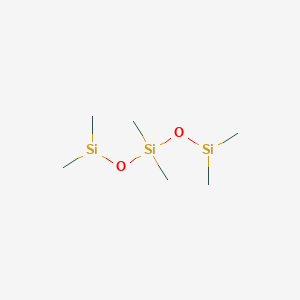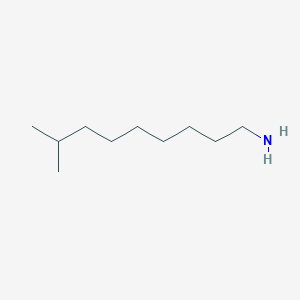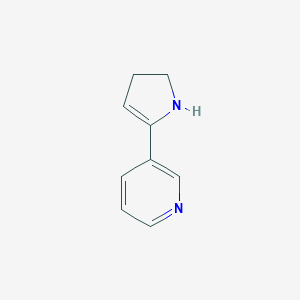
2-(3-Pyridinyl)-2-pyrroline
Vue d'ensemble
Description
2-(3-Pyridinyl)-2-pyrroline, also known as 3-pyridyl-2-pyrrolidinone, is a heterocyclic organic compound with a pyridine and pyrrolidinone ring. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3-Pyridinyl)-2-pyrroline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(3-Pyridinyl)-2-pyrroline has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and modulate the activity of neurotransmitters in the brain. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Pyridinyl)-2-pyrroline in lab experiments include its ease of synthesis, low toxicity, and potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are many potential future directions for research on 2-(3-Pyridinyl)-2-pyrroline. These include investigating its potential use in the treatment of neurodegenerative diseases, exploring its mechanism of action, and developing more efficient synthesis methods. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, 2-(3-Pyridinyl)-2-pyrroline is a heterocyclic organic compound with a variety of potential therapeutic applications. Its ease of synthesis, low toxicity, and potential for use in the treatment of neurodegenerative diseases make it an attractive target for further research. While there are limitations to its use in lab experiments, the potential benefits of this compound make it a promising avenue for future research.
Méthodes De Synthèse
The synthesis of 2-(3-Pyridinyl)-2-pyrroline can be achieved through various methods, including the reaction of 3-pyridylacetic acid with isobutylamine, the reaction of 3-pyridylacetonitrile with ethyl acetoacetate, and the reaction of 3-pyridylacetaldehyde with ethyl acetoacetate. The most commonly used method involves the reaction of 3-pyridylacetyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
2-(3-Pyridinyl)-2-pyrroline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-(2,3-dihydro-1H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3-5,7,11H,2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSECEWAIAJHRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920819 | |
| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-pyrrol-5-yl)pyridine | |
CAS RN |
1125-96-8 | |
| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(2-pyrrolin-2-yl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




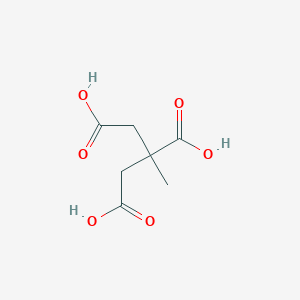
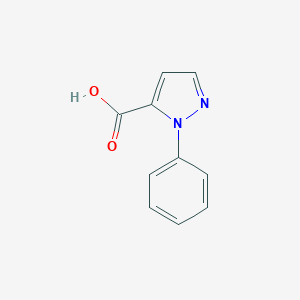
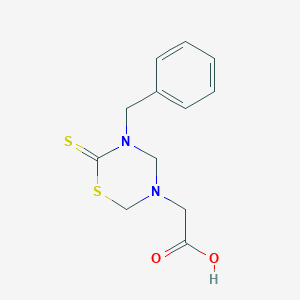

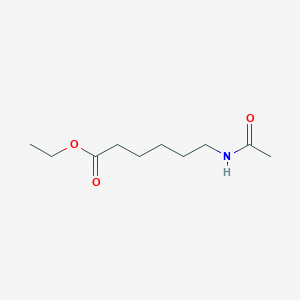


![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)
